4-Bromo-5-(trifluoromethyl)-1H-indazole
Overview
Description
4-Bromo-5-(trifluoromethyl)-1H-indazole (4-Br-5-TFMI) is an important heterocyclic compound that has garnered much attention in recent years due to its potential applications in a variety of scientific fields. 4-Br-5-TFMI is a versatile compound that can be used as a starting material for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-Br-5-TFMI has been found to have a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-cancer properties.
Scientific Research Applications
Synthesis and Chemical Properties
Functionalization and Synthesis Techniques : The study of triazole derivatives, including the use of fluorine-containing substituents, has been an area of active investigation. These efforts aim to enhance the biological activity and general value of such compounds through strategic modification. Fluorinated derivatives, in particular, exhibit increased lipophilicity and reduced toxicity compared to their non-fluorinated counterparts. Research in this domain includes exploring the interactions of fluorine-containing triazole derivatives with various substituents to develop new synthetic methods and understand their chemical behavior (Holovko-Kamoshenkova et al., 2020).
Cross-Coupling Reactions : The reactivity and selectivity of indazole derivatives in palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki reactions, have been thoroughly investigated. These studies have led to the development of new functionalized indoles and indazoles, showcasing the potential of such compounds as ligands for various receptors (Witulski et al., 2005).
Biological and Pharmaceutical Applications
- Antifungal Agents : Indazole-linked triazoles have been identified as promising antifungal agents. Certain derivatives, especially those with bromo substitution on the indazole ring, have shown significant activity against a variety of fungal cultures, including Candida and Aspergillus species. These findings highlight the potential of indazole derivatives in developing new antifungal therapies (Park et al., 2007).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Triazole Schiff bases, including those with fluorinated groups, have been evaluated as corrosion inhibitors on mild steel in acidic media. Their effectiveness suggests that certain indazole and triazole derivatives could be valuable in protecting metals against corrosion, offering insights into their potential industrial applications (Chaitra et al., 2015).
Advanced Material Development
- Synthetic Building Blocks : The synthesis of novel indazole scaffolds, such as 7-substituted or 3,7-disubstituted 1H-indazoles, demonstrates the utility of indazole derivatives as potent building blocks for divergent syntheses. These compounds facilitate the creation of a wide range of indazole-based molecules, underscoring their importance in the development of new materials and pharmaceuticals (Cottyn et al., 2007).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-(trifluoromethyl)-1H-indazole is the mitochondrial respiratory chain . This compound, similar to other pyrrole-based compounds, is known to possess weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation .
Mode of Action
4-Bromo-5-(trifluoromethyl)-1H-indazole interacts with its targets by uncoupling respiratory electron transport and ATP synthesis within mitochondria . This uncoupling action disrupts the normal energy production processes within the cell, leading to a lack of energy and eventual cell death .
Biochemical Pathways
The affected pathway is the oxidative phosphorylation pathway in the mitochondria . The compound’s action results in the disruption of this pathway, leading to a decrease in ATP production. This energy deficit affects various downstream cellular processes that rely on ATP, leading to cell death .
Result of Action
The result of the action of 4-Bromo-5-(trifluoromethyl)-1H-indazole is the disruption of energy production within the cell, leading to cell death . This makes it potentially useful as an insecticidal and acaricidal agent .
properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4-3-13-14-6(4)2-1-5(7)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTWVEKYKXGGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(trifluoromethyl)-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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